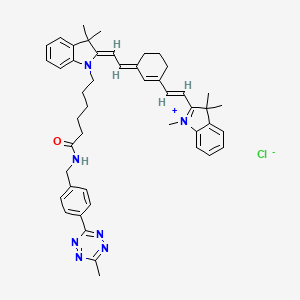
AF488 Dbco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AF488 Dbco is synthesized by conjugating Alexa Fluor 488, a sulfonated rhodamine dye, with dibenzocyclooctyne (Dbco). The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the product’s identity and purity .
Análisis De Reacciones Químicas
Types of Reactions
AF488 Dbco primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry reaction is highly efficient and selective for azide-containing biomolecules .
Common Reagents and Conditions
The reaction conditions for SPAAC typically involve the use of aqueous buffers or organic solvents like DMSO. The reaction is carried out at room temperature, and the major product formed is a stable triazole linkage between the dye and the azide-containing biomolecule .
Aplicaciones Científicas De Investigación
AF488 Dbco has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for labeling and tracking molecules.
Biology: Employed in live-cell imaging and tracking of biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research.
Industry: Applied in the development of biosensors and other analytical tools .
Mecanismo De Acción
The mechanism of action of AF488 Dbco involves the bioorthogonal reaction between the dibenzocyclooctyne group and azide-containing biomolecules. This reaction forms a stable triazole linkage without the need for copper catalysis, making it suitable for use in living systems. The Alexa Fluor 488 dye provides bright and stable fluorescence, allowing for easy detection and imaging .
Comparación Con Compuestos Similares
AF488 Dbco is unique due to its high reactivity and selectivity in copper-free click chemistry. Similar compounds include:
Alexa Fluor 488 Alkyne: Requires copper catalysis for click reactions.
Atto 488 Dbco: Another green fluorescent dye with similar properties but different spectral characteristics.
CF 488A Dbco: A comparable dye with slight variations in fluorescence intensity and stability
This compound stands out for its bright fluorescence, photostability, and compatibility with live-cell imaging, making it a preferred choice for many researchers .
Propiedades
Fórmula molecular |
C48H49N5O11S2 |
|---|---|
Peso molecular |
936.1 g/mol |
Nombre IUPAC |
3-amino-6-azaniumylidene-9-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C42H34N4O11S2.C6H15N/c43-32-19-17-29-36(30-18-20-33(44)40(59(54,55)56)38(30)57-37(29)39(32)58(51,52)53)28-16-15-26(22-31(28)42(49)50)41(48)45-21-7-1-2-12-35(47)46-23-27-10-4-3-8-24(27)13-14-25-9-5-6-11-34(25)46;1-4-7(5-2)6-3/h3-6,8-11,15-20,22,43H,1-2,7,12,21,23,44H2,(H,45,48)(H,49,50)(H,51,52,53)(H,54,55,56);4-6H2,1-3H3 |
Clave InChI |
YNCUGGHRNGNODY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[NH2+])C(=C6OC7=C5C=CC(=C7S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)
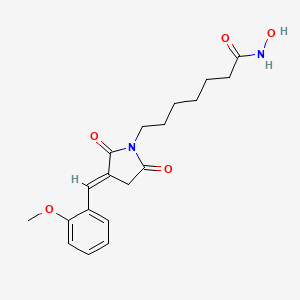
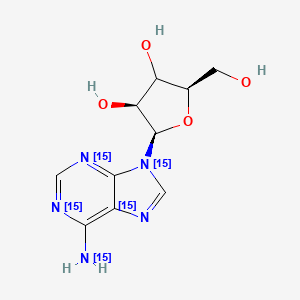

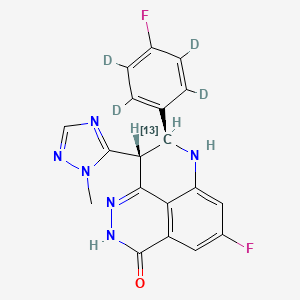
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)
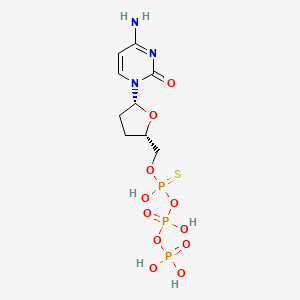
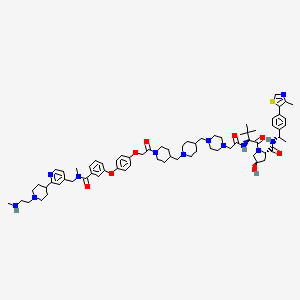
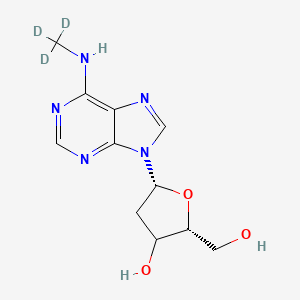
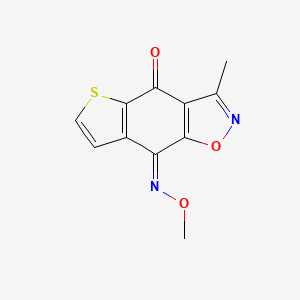
![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)
